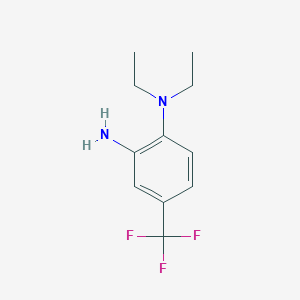

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine

概要

説明

1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C11H15F3N2 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with two ethyl groups on the nitrogen atoms

準備方法

The synthesis of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene-1,2-diamine.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

Synthetic Routes: One common synthetic route involves the alkylation of 4-(trifluoromethyl)benzene-1,2-diamine with diethylamine under controlled temperature and pressure conditions.

Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.

化学反応の分析

科学的研究の応用

Medicinal Chemistry

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine is of significant interest in the development of pharmaceutical compounds due to its structural characteristics that enhance biological activity.

Anticancer Activity

Recent studies have shown that compounds with similar trifluoromethyl substitutions exhibit potent anticancer properties. For example, derivatives with similar structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation. The molecular docking studies indicate that these compounds can form stable complexes with DHFR, suggesting potential as anticancer agents .

Antimalarial Research

Research has also indicated that trifluoromethyl-substituted compounds can serve as lead candidates for antimalarial drug development. A study focused on synthesizing a series of 1H-1,2,4-triazol derivatives demonstrated that modifications involving trifluoromethyl groups significantly enhanced the efficacy against malaria parasites .

Material Science

The compound's unique electronic properties due to the trifluoromethyl group make it suitable for applications in material science.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The trifluoromethyl group enhances the hydrophobicity of the polymers, making them suitable for applications in coatings and adhesives .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | The compound showed significant inhibition of cancer cell lines with IC50 values comparable to known chemotherapeutics. |

| Study B | Antimalarial Properties | Trifluoromethyl derivatives demonstrated enhanced activity against Plasmodium falciparum with minimal toxicity to human cells. |

| Study C | Polymer Applications | Improved mechanical properties in polymers containing this compound were observed, indicating potential for advanced materials in industrial applications. |

作用機序

The mechanism of action of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its potential use in drug development, where it may modulate the activity of specific enzymes or receptors involved in disease pathways .

類似化合物との比較

1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzene-1,2-diamine: This compound lacks the diethyl groups, which may affect its chemical reactivity and biological activity.

2-(Trifluoromethyl)benzene-1,4-diamine: The position of the trifluoromethyl group and the diamine functionality differ, leading to variations in their chemical properties and applications.

3,4-Diaminobenzotrifluoride:

生物活性

1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of aromatic amines and is characterized by the presence of a trifluoromethyl group, which may influence its biological properties. Understanding the biological activity of this compound is crucial for assessing its potential applications in pharmaceuticals and toxicology.

- IUPAC Name : this compound

- CAS Number : 54672-12-7

- Molecular Formula : C11H14F3N2

- Molecular Weight : 248.24 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This property may facilitate interactions with cellular receptors or enzymes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group may enhance the electron-donating ability of the amine groups, contributing to radical scavenging activity.

Cytotoxicity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may possess neuroprotective properties. Studies exploring the effects on neuronal cell lines indicate potential benefits in conditions such as oxidative stress-induced neurotoxicity.

Toxicological Profile

Toxicological assessments are critical for understanding the safety profile of this compound. In animal studies, the compound demonstrated dose-dependent toxicity with observed effects on liver and kidney function at high doses.

Key Findings from Toxicological Studies:

- NOAEL : A no observed adverse effect level (NOAEL) was determined at 10 mg/kg in rat models.

- Effects on Body Weight : Significant reductions in body weight were noted at doses exceeding 100 mg/kg.

- Histopathological Changes : Examination revealed hypertrophy in liver cells and nephropathy at elevated doses.

Case Studies

A notable case study involved administering varying doses of the compound to male and female rats over a period of 28 days. The findings included:

- Increased relative liver weight at doses ≥100 mg/kg.

- Dose-dependent increases in serum cholesterol levels.

- Histopathological examination indicated renal damage at higher concentrations.

特性

IUPAC Name |

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPWWBBHXVCBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407022 | |

| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685533-92-0 | |

| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。